1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

Catalog No.
S1786769
CAS No.
105405-50-3
M.F
C34H65NNaO10P
M. Wt
701.855
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodi...

CAS Number

105405-50-3

Product Name

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

Molecular Formula

C34H65NNaO10P

Molecular Weight

701.855

InChI

InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1

InChI Key

QSHQBWBFNCFHLO-MFABWLECSA-M

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+]

Synonyms

Dimyristoyl phosphatidylserine sodium salt;DMPS;14:0 PS

Neurodegenerative Diseases

Studies suggest DMPS may play a role in protecting neurons and improving cognitive function in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD).

  • Alzheimer's Disease

    Some research suggests that DMPS supplementation might improve cognitive function in patients with mild to moderate AD. Pubmed Central: However, more extensive clinical trials are needed to confirm these findings.

  • Parkinson's Disease

    Limited studies suggest DMPS might improve motor function and cognitive symptoms in PD patients. Further research is necessary to determine its efficacy and optimal dosage.

Important to Note

The quality of the research on DMPS for neurodegenerative diseases varies considerably. Larger, well-designed clinical trials are needed to definitively assess its effectiveness and safety for these conditions.

Cognitive Function and Memory

Some studies suggest that DMPS supplementation may enhance cognitive function and memory in healthy adults and older individuals.

  • Cognitive Enhancement

    A few studies have shown that DMPS might improve memory and cognitive performance in healthy adults. However, the research is limited, and more studies are needed to confirm these findings.

  • Age-Related Cognitive Decline

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt is a phospholipid that belongs to the class of phosphatidylserines. It is characterized by its two myristoyl fatty acid chains (14 carbon atoms each) attached to the glycerol backbone, along with a phosphoserine head group. The molecular formula is C34H66N1O10PC_{34}H_{66}N_{1}O_{10}P and it has a molecular weight of approximately 702.85 g/mol . This compound is notable for its role in cellular membranes, particularly in signaling pathways and membrane dynamics.

The chemical behavior of 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt involves hydrolysis and esterification reactions typical of phospholipids. In aqueous environments, it can undergo hydrolysis, leading to the release of myristic acid and phosphoserine. Additionally, it can participate in transesterification reactions with various alcohols, which may modify its properties for specific applications .

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt exhibits significant biological activity, particularly in cell signaling and membrane structure. It plays a crucial role in apoptosis, where exposure on the outer leaflet of the plasma membrane serves as a signal for macrophage recognition and clearance of apoptotic cells. Furthermore, this compound is involved in the regulation of various signaling pathways through its interactions with proteins that recognize phosphatidylserine .

The synthesis of 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt can be accomplished through several methods:

  • Chemical Synthesis: This involves the acylation of serine with myristoyl chloride followed by phosphorylation.
  • Enzymatic Synthesis: Lipases or phospholipases can be used to catalyze the reaction between myristic acid and serine in a controlled environment.
  • Microbial Fermentation: Certain microorganisms can produce phospholipids through fermentation processes, which may yield this specific compound as a byproduct.

Each method offers different advantages in terms of yield, purity, and environmental impact .

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt has various applications across multiple fields:

  • Biotechnology: Used as a model lipid in studies of membrane dynamics and protein interactions.
  • Pharmaceuticals: Serves as an adjuvant in drug formulations to enhance bioavailability.
  • Cosmetics: Incorporated into formulations for its emollient properties.
  • Food Industry: Acts as an emulsifier in food products due to its amphiphilic nature .

Studies have shown that 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt interacts with various proteins and peptides. Notably, it has been observed to bind with proteins involved in apoptotic signaling and membrane fusion processes. Research indicates that this compound can modulate the activity of proteins such as recoverin, influencing calcium-dependent processes within cells .

Several compounds share structural similarities with 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serineTwo palmitic acid chains (16 carbons)Higher melting point compared to dimyristoyl
1,2-Dioleoyl-sn-glycero-3-phospho-L-serineTwo oleic acid chains (18 carbons)More fluidity due to unsaturation
1,2-Distearoyl-sn-glycero-3-phospho-L-serineTwo stearic acid chains (18 carbons)Greater rigidity due to saturated fatty acids
1,2-Dimyris-toyl-sn-glycero-3-phosphoethanolamineContains ethanolamine instead of serineDifferent head group alters biological activity

The unique aspect of 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt lies in its specific fatty acid composition and the presence of the phosphoserine head group, which confers distinct biochemical properties relevant to cell signaling and membrane dynamics .

Dates

Modify: 2023-08-15
1.Mattai, J.,Hauser, H.,Demel, R.A., et al. Interactions of metal ions with phosphatidylserine bilayer membranes: Effect of hydrocarbon chain unsaturation. Biochemistry 28(5), 2322-2330 (1989).

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